molecular formula C24H17ClN2OS2 B2827918 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 866865-49-8

3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

Cat. No.: B2827918
CAS No.: 866865-49-8
M. Wt: 448.98
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Description

3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the thiazoloquinazoline family. This compound is characterized by its unique structure, which includes a thiazole ring fused to a quinazoline moiety, along with chlorophenyl and methylbenzyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiophenol, the thiazole ring is formed through cyclization reactions.

    Quinazoline Formation: The thiazole intermediate is then reacted with appropriate reagents to form the quinazoline structure.

    Substitution Reactions: Chlorophenyl and methylbenzyl groups are introduced through substitution reactions using reagents like chlorobenzene and methylbenzyl chloride under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Chlorobenzene, methylbenzyl chloride, and other halogenated compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-4-(4-methylbenzyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one: Lacks the thioxo group.

    3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-ol: Contains a hydroxyl group instead of a ketone.

Uniqueness

The presence of the thioxo group in 3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one imparts unique chemical and biological properties, distinguishing it from similar compounds. This structural feature may enhance its reactivity and potential biological activities.

Properties

CAS No.

866865-49-8

Molecular Formula

C24H17ClN2OS2

Molecular Weight

448.98

IUPAC Name

3-(3-chlorophenyl)-4-[(4-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one

InChI

InChI=1S/C24H17ClN2OS2/c1-15-9-11-16(12-10-15)14-26-22-21(17-5-4-6-18(25)13-17)30-24(29)27(22)20-8-3-2-7-19(20)23(26)28/h2-13H,14H2,1H3

SMILES

CC1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=CC=C5)Cl

solubility

not available

Origin of Product

United States

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